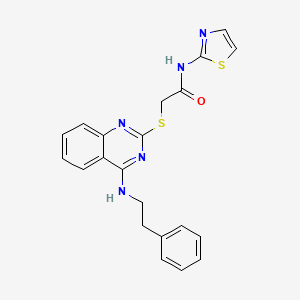![molecular formula C17H17F3N6O B3011243 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338748-52-0](/img/structure/B3011243.png)
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H17F3N6O and its molecular weight is 378.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prostate Cancer Treatment
- The compound has been identified as a potential treatment for advanced prostate cancer. A modified version, AZD3514, was developed to address issues with the original molecule and is currently being evaluated in clinical trials (Bradbury et al., 2013).
Anti-Diabetic Applications
- A related family of triazolo-pyridazine-6-yl-substituted piperazines, synthesized for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, showed promise as anti-diabetic medications. These compounds demonstrated significant antioxidant and insulinotropic activities (Bindu et al., 2019).
Tubulin Polymerization Inhibition
- Certain derivatives of triazolo[4,3-b]pyridazines have been shown to inhibit tubulin polymerization effectively, indicating potential applications in cancer treatment. These compounds disrupted tubulin microtubule dynamics and arrested cell cycle progression, particularly in lung cancer cell lines (Xu et al., 2016).
Antimicrobial Activity
- New piperazine and triazolo-pyridazine derivatives were synthesized and demonstrated significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in the development of new antimicrobials (Patil et al., 2021).
Antiviral Applications
- Certain triazolo[4,3-b]pyridazine derivatives exhibited notable antiviral activity against the hepatitis-A virus, indicating potential applications in antiviral therapy (Shamroukh & Ali, 2008).
Anti-Inflammatory Activity
- A series of benzothieno[3,2-d][1,2,4]triazolo[4,3-b] pyridazine derivatives displayed significant anti-inflammatory activity, suggesting their potential use in treating inflammatory conditions (Zaher et al., 2012).
Future Directions
The future directions for this compound could involve further studies to evaluate its potential therapeutic applications. For instance, a study on similar compounds revealed that they have promising neuroprotective and anti-inflammatory properties . Therefore, this compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
Target of Action
The compound “6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of triazole compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds, including the one , are capable of binding in the biological system with various enzymes and receptors This interaction can lead to changes in the function of these targets, which can result in a range of biological effects
Biochemical Pathways
Triazole compounds can affect various biochemical pathways due to their ability to interact with multiple enzymes and receptors
properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O/c1-27-13-4-2-12(3-5-13)24-8-10-25(11-9-24)15-7-6-14-21-22-16(17(18,19)20)26(14)23-15/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQXNNGDPITLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)
![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)
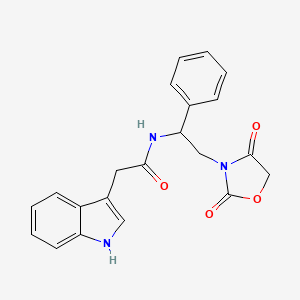
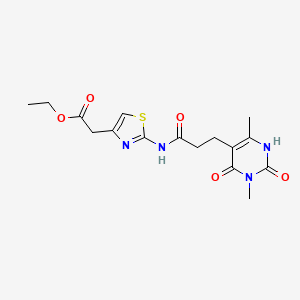
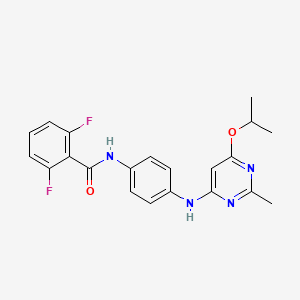
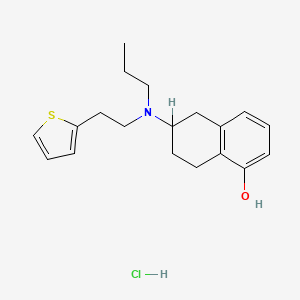
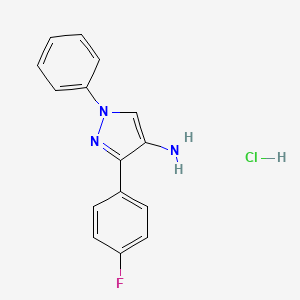
![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)
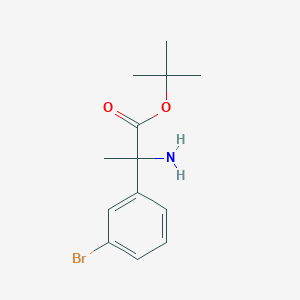
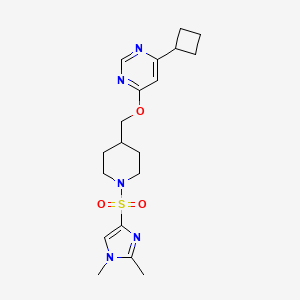
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3011181.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B3011182.png)
